Mdmb-fubinaca

Description

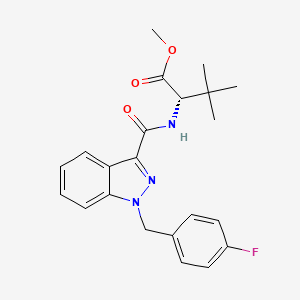

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3/c1-22(2,3)19(21(28)29-4)24-20(27)18-16-7-5-6-8-17(16)26(25-18)13-14-9-11-15(23)12-10-14/h5-12,19H,13H2,1-4H3,(H,24,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCDVEHNYDVCMU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010003 | |

| Record name | MDMB-FUBINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971007-93-8, 1715016-77-5 | |

| Record name | MDMB-FUBINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDMB-FUBINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-FUBINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544DR70TN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mdmb-fubinaca chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of MDMB-FUBINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic and clinical settings globally.[1][2] Its high affinity and efficacy at the human cannabinoid type 1 (CB₁) receptor, significantly greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), are responsible for its profound physiological and psychoactive effects.[1][3][4] The substance is classified as a Schedule I controlled substance in the United States and is regulated in numerous other countries, reflecting its high potential for abuse and lack of accepted medical use.[2][5] This guide provides a detailed examination of the chemical architecture of this compound, its pharmacological profile, and a comprehensive overview of its chemical synthesis, offering field-proven insights for professionals in research and drug development.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is fundamental to comprehending its function and synthesis. This compound is characterized by a complex molecular architecture that dictates its interaction with cannabinoid receptors.

Chemical Identifiers

The compound is systematically identified by several conventions:

| Identifier | Value |

| IUPAC Name | Methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate[1][5] |

| CAS Number | 1971007-93-8[1][5][6] |

| Molecular Formula | C₂₂H₂₄FN₃O₃[1][5][6] |

| Molecular Weight | 397.4 g/mol [1][5] |

| Canonical SMILES | O=C(OC)C(NC(=O)C1=NN(C=2C=CC=CC12)CC3=CC=C(F)C=C3)C(C)(C)C[1] |

| InChI Key | RFCDVEHNYDVCMU-LJQANCHMSA-N[1][2][6] |

Core Structural Features

This compound's structure can be deconstructed into three key components, each contributing to its pharmacological activity:

-

Indazole Core: A bicyclic aromatic system that serves as a rigid scaffold. The substituent at the 3-position is critical for agonist activity.

-

N-1 Linkage: A 4-fluorobenzyl group is attached to the N-1 position of the indazole ring. This lipophilic tail is crucial for anchoring the ligand within the receptor binding pocket.

-

L-tert-Leucinate Moiety: An amino acid derivative, specifically the methyl ester of L-tert-leucine (3-methyl-L-valine), is linked to the indazole-3-position via a carboxamide bridge. This group significantly influences the compound's potency and efficacy.

Stereochemistry

This compound possesses a single stereogenic center at the α-carbon of the amino acid moiety (C2).[1] Consequently, it exists as two enantiomers: (S) and (R). The (S)-enantiomer is the configuration predominantly found in illicit markets and is significantly more potent at the CB₁ receptor than its (R)-counterpart, highlighting the stereospecificity of the cannabinoid receptor binding pocket.[1][7]

Part 2: Pharmacological Profile: The Rationale for Potency

This compound's intense biological effects are a direct result of its high-affinity binding and potent activation of cannabinoid receptors. It acts as a full agonist at both CB₁ and CB₂ receptors, in contrast to Δ⁹-THC, which is a partial agonist.[4][8] This high efficacy is believed to contribute to the severe adverse events associated with its use.[3]

Receptor Binding and Functional Activity

Quantitative data underscore the compound's exceptional potency. Its binding affinity (Ki) and functional activity (EC₅₀) values are orders of magnitude lower than those for Δ⁹-THC, indicating a much stronger interaction with the receptor.

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC₅₀) |

| This compound | hCB₁ | 0.10 - 1.14 nM[1] | 0.06 - 3.9 nM[1] |

| hCB₂ | 0.12 - 0.13 nM[1] | 0.14 - 55 nM[1] | |

| Δ⁹-THC | hCB₁ | 3.87 - 16.17 nM[1] | - |

Data compiled from multiple studies as cited by the World Health Organization.[1]

The cryo-electron microscopy structure of the ligand-receptor complex has revealed that this compound locks the CB₁ receptor into a fully active conformation, providing a structural basis for its high efficacy.[9]

Part 3: Chemical Synthesis Protocol

The synthesis of this compound can be accomplished through a logical, multi-step sequence that is well-documented in scientific literature and patents.[1] The process involves building the molecule by sequentially attaching its core components. The following protocol represents a common and reliable pathway.

Synthesis Workflow Overview

The synthesis begins with a commercially available indazole derivative, which is first N-alkylated. The resulting intermediate is then hydrolyzed (saponified) to form a carboxylic acid, which is finally coupled with the appropriate amino acid ester to yield the target compound.

Caption: A three-step synthetic pathway for this compound.

Detailed Step-by-Step Methodology

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

-

Objective: To regioselectively attach the 4-fluorobenzyl group to the N-1 position of the indazole ring.

-

Protocol:

-

To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add a strong base such as potassium tert-butoxide (t-BuOK).

-

Stir the mixture for a short period to allow for the deprotonation of the indazole nitrogen.

-

Add 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

-

-

Causality: The use of a strong, non-nucleophilic base like t-BuOK ensures efficient deprotonation of the indazole nitrogen, facilitating the subsequent Sₙ2 reaction with the electrophilic benzyl bromide. The N-1 position is generally favored for alkylation under these conditions.[1]

Step 2: Saponification to the Carboxylic Acid

-

Objective: To hydrolyze the methyl ester of the intermediate to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.

-

Protocol:

-

Dissolve the product from Step 1 in methanol (MeOH).

-

Add an aqueous solution of a strong base, typically 1 M sodium hydroxide (NaOH).

-

Heat the mixture to reflux and maintain for several hours (e.g., 24 hours) until the hydrolysis is complete.[1]

-

After cooling, acidify the reaction mixture with an acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with water, and dry to yield 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.

-

-

Causality: Saponification is a classic ester hydrolysis mechanism. Refluxing with a strong base provides the necessary energy to overcome the activation barrier for the nucleophilic attack of the hydroxide ion on the ester carbonyl, driving the reaction to completion.

Step 3: Amide Coupling to form this compound

-

Objective: To form the final amide bond between the indazole carboxylic acid and the amino group of methyl L-tert-leucinate.

-

Protocol:

-

Dissolve the carboxylic acid from Step 2, methyl L-tert-leucinate hydrochloride, and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in an aprotic solvent such as dimethyl sulfoxide (DMSO).[1]

-

Add an auxiliary coupling agent, N-hydroxybenzotriazole (HOBt), to the mixture.

-

Add a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.

-

Stir the mixture at room temperature until the reaction is complete.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product, typically by column chromatography, to yield pure this compound.

-

-

Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group. HOBt is added to suppress side reactions and minimize racemization of the chiral center. DIPEA acts as a proton scavenger without interfering with the coupling reagents.[1]

Part 4: Protocol Validation and Analytical Characterization

A synthesis is only complete upon rigorous confirmation of the final product's identity and purity. This constitutes a self-validating system, ensuring the protocol's success.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a primary tool for confirming the molecular weight of the product (m/z [M+H]⁺ ≈ 398.18) and for structural elucidation through fragmentation analysis.[1][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for purity assessment and identification based on the compound's mass spectrum. However, thermal degradation can occur at high temperatures, potentially forming by-products like 1-(4-fluorobenzyl)-1H-indazole.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The spectra will show characteristic signals for the aromatic protons, the benzyl group, the tert-butyl group, and the methoxy group, confirming the complete assembly of the molecule.[1]

Conclusion

This compound is a structurally complex synthetic cannabinoid whose high potency is directly linked to its specific molecular features: an N-1 substituted indazole core coupled to an L-tert-leucinate moiety. Its synthesis is a multi-step process requiring careful control of reaction conditions, particularly in the N-alkylation and amide coupling stages. The detailed protocols and mechanistic rationale provided in this guide serve as a comprehensive resource for researchers engaged in the study of synthetic cannabinoids and the development of analytical standards and detection methodologies.

References

- World Health Organization. (2020). Critical Review Report: this compound. [Link]

- PubChem. (n.d.). This compound.

- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437–446. [Link]

- Banister, S. D., et al. (2021). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Forensic Toxicology, 39(2), 347–366. [Link]

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]

- United Nations Office on Drugs and Crime. (n.d.). Substance Details this compound. [Link]

- Wikipedia. (n.d.). This compound. [Link]

- National Institute of Justice. (2020).

- Antonides, L. H., et al. (2020). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. ACS Chemical Neuroscience, 11(10), 1433–1446. [Link]

- World Health Organization. (2017). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). [Link]

- Castaneto, M. S., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. International Journal of Molecular Sciences, 21(15), 5349. [Link]

- Costa, J. L., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. International Journal of Molecular Sciences, 21(15), 5349. [Link]

- Wikipedia. (n.d.). AMB-FUBINACA. [Link]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C22H24FN3O3 | CID 119025665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. ojp.gov [ojp.gov]

In-Depth Technical Guide: The Mechanism of Action of MDMB-FUBINACA on Cannabinoid Receptors

<-4> <5> <6> <7> <8> <9> <10> <11> <12> <13> <14> <15> <16> <17> <18> <19> <20> <21> <22> <23> <24> <25> <26> <27> <28> <29> <30> <31> <32> <33> <34> <35> <36> <37> <38> <39> <40> <41> <42> <43> <44> <45> <46> <47> <48> <49> <50> <51> <52> <53> <54> <55> <56> <57> <58> <59> <60> <61> <62> <63> <64> <65> <66> <67> <68> <69> <70> <71> <72> <73> <74> <75> <76> <77> <78> <79> <80> <81> <82> <83> <84> <85> <86> <87> <88> <89> <90> <91> <92> <93> <94> <95> <96> <97> <98> <99> <100> <101> <102> <103> <104> <105> <106> <107> <108> <109> <110> <111> <112> <113> <114> <115> <116> <117> <118> <119> <120> <121> <122> <123> <124> <125> <126> <127> <128> <129> <130> <131> <132> <133> <134> <135> <136> <137> <138> <139> <140> <141> <142> <143> <144> <145> <146> <147> <148> <149> <150> <151> <152> <153> <154> <155> <156> <157> <158> <159> <160> <161> <162> <163> <164> <165> <166> <167> <168> <169> <170> <171> <172> <173> <174> <175> <176> <177> <178> <179> <180> <181> <182> <183> <184> <185> <186> <187> <188> <189> <190> <191> <192> <193> <194> <195> <196> <197> <198> <199> <200> <201> <202> <203> <204> <205> <206> <207> <208> <209> <210> <211> <212> <213> <214> <215> <216> <217> <218> <219> <220> <221> <222> <223> <224> <225> <226> <227> <228> <229> <230> <231> <232> <233> <234> <235> <236> <237> <238> <239> <240> <241> <242> <243> <244> <245> <246> <247> <248> <249> <250> <251> <252> <253> <254> <255> <256> <257> <258> <259> <260> <261> <262> <263> <264> <265> <266> <267> <268> <269> <270> <271> <272> <273> <274> <275> <276> <277> <278> <279> <280> <281> <282> <283> <284> <285> <286> <287> <288> <289> <290> <291> <292> <293> <294> <295> <296> <297> <298> <299> <300> <301> <302> <303> <304> <305> <306> <307> <308> <309> <310> <311> <312> <313> <314> <315> <316> <317> <318> <319> <320> <321> <322> <323> <324> <325> <326> <327> <328> <329> <330> <331> <332> <333> <334> <335> <336> <337> <338> <339> <340> <341> <342> <343> <344> <345> <346> <347> <348> <349> <350> <351> <352> <353> <354> <355> <356> <357> <358> <359> <360> <361> <362> <363> <364> <365> <366> <367> <368> <369> <370> <371> <372> <373> <374> <375> <376> <377> <378> <379> <380> <381> <382> <383> <384> <385> <386> <387> <388> <389> <390> <391> <392> <393> <394> <395> <396> <397> <398> <399> <400> <401> <402> <403> <404> <405> <406> <407> <408> <409> <410> <411> <412> <413> <414> <415> <416> <417> <418> <419> <420> <421> <422> <423> <424> <425> <426> <427> <428> <429> <430> <431> <432> <433> <434> <435> <436> <437> <438> <439> <440> <441> <442> <443> <444> <445> <446> <447> <448> <449> <450> <451> <452> <453> <454> <455> <456> <457> <458> <459> <460> <461> <462> <463> <464> <465> <466> <467> <468> <469> <470> <471> <472> <473> <474> <475> <476> <477> <478> <479> <480> <481> <482> <483> <484> <485> <486> <487> <488> <489> <490> <491> <492> <493> <494> <495> <496> <497> <498> <499> <500> <501> <502> <503> <504> <505> <506> <507> <508> <509> <510> <511> <512> <513> <514> <515> <516> <517> <518> <519> <520> <521> <522> <523> <524> <525> <526> <527> <528> <529> <530> <531> <532> <533> <534> <535> <536> <537> <538> <539> <540> <541> <542> <543> <544> <545> <546> <547> <548> <549> <550> <551> <552> <553> <554> <555> <556> <557> <558> <559> <560> <561> <562> <563> <564> <565> <566> <567> <568> <569> <570> <571> <572> <573> <574> <575> <576> <577> <578> <579> <580> <581> <582> <583> <584> <585> <586> <587> <588> <589> <590> <591> <592> <593> <594> <595> <596> <597> <598> <599> <600> <601> <602> <603> <604> <605> <606> <607> <608> <609> <610> <611> <612> <613> <614> <615> <616> <617> <618> <619> <620> <621> <622> <623> <624> <625> <626> <627> <628> <629> <630> <631> <632> <633> <634> <635> <636> <637> <638> <639> <640> <641> <642> <643> <644> <645> <646> <647> <648> <649> <650> <651> <652> <653> <654> <655> <656> <657> <658> <659> <660> <661> <662> <663> <664> <665> <666> <667> <668> <669> <670> <671> <672> <673> <674> <675> <676> <677> <678> <679> <680> <681> <682> <683> <684> <685> <686> <687> <688> <689> <690> <691> <692> <693> <694> <695> <696> <697> <698> <699> <700> <701> <702> <703> <704> <705> <706> <707> <708> <709> <710> <711> <712> <713> <714> <715> <716> <717> <718> <719> <720> <721> <722> <723> <724> <725> <726> <727> <728> <729> <730> <731> <732> <733> <734> <735> <736> <737> <738> <739> <740> <741> <742> <743> <744> <745> <746> <747> <748> <749> <750> <751> <752> <753> <754> <755> <756> <757> <758> <759> <760> <761> <762> <763> <764> <765> <766> <767> <768> <769> <770> <771> <772> <773> <774> <775> <776> <777> <778> <779> <780> <781> <782> <783> <784> <785> <786> <787> <788> <789> ... <790> <791> <792> <793> <794> <795> <796> <797> <798> <799> <800> <801> <802> <803> <804> <805> <806> <807> <808> <809> <810> <811> <812> <813> <814> <815> <816> <817> <818> <819> <820> <821> <822> <823> <824> <825> <826> <827> <828> <829> <830> <831> <832> <833> <834> ... <835> <836> <837> <838> <839> <840> <841> <842> <843> <844> <845> <846> <847> <848> <849> <850> <851> <852> <853> <854> <855> <856> <857> <858> <859> <860> <861> <862> <863> <864> <865> <866> <867> <868> <869> <870> <871> <872> <873> <874> <875> <876> <877> <878> <879> <880> <881> <882> <883> <884> <885> <886> <887> <888> <889> <890> <891> <892> <893> <894> <895> <896> <897> <898> <899> <900> <901> <902> <903> <904> <905> <906> <907> <908> <909> <910> <911> <912> <913> <914> <915> <916> <917> <918> <919> <920> <921> <922> <923> <924> <925> <926> <927> <928> <929> <930> <931> <932> <933> <934> <935> <936> <937> <938> <939> <940> <941> <942> <943> <944> <945> <946> <947> <948> <949> <950> <951> <952> <953> <954> <955> <956> <957> <958> <959> <960> <961> <962> <963> <964> <965> <966> <967> <968> <969> <970> <971> <972> <973> <974> <975> <976> <977> <978> <979> <980> <981> <982> <983> <984> <985> <986> <987> <988> <989> <990> <991> <992> <993> <994> <995> <996> <997> <998> <999> <1000> <1001> <1002> <1003> <1004> <1005> <1006> <1007> <1008> <1009> <1010> <1011> <1012> <1013> <1014> <1015> <1016> <1017> <1018> <1019> <1020> <1021> <1022> <1023> <1024> <1025> <1026> <1027> <1028> <1029> <1030> <1031> <1032> <1033> <1034> <1035> <1036> <1037> <1038> <1039> <1040> <1041> <1042> <1043> <1044> <1045> <1046> <1047> <1048> <1049> <1050> <1051> <1052> <1053> <1054> <1055> <1056> <1057> <1058> <1059> <1060> <1061> <1062> <1063> <1064> <1065> <1066> <1067> <1068> <1069> <1070> <1071> <1072> <1073> <1074> <1075> <1076> <1077> <1078> <1079> <1080> <1081> <1082> <1083> <1084> <1085> <1086> <1087> <1088> <1089> <1090> <1091> <1092> <1093> <1094> <1095> <1096> <1097> <1098> <1099> <1100> <1101> <1102> <1103> <1104> <1105> <1106> <1107> <1108> <1109> <1110> <1111> <1112> <1113> <1114> <1115> <1116> <1117> <1118> <1119> <1120> <1121> <1122> <1123> <1124> <1125> <1126> <1127> <1128> <1129> <1130> <1131> <1132> <1133> <1134> <1135> <1136> <1137> <1138> <1139> <1140> <1141> <1142> <1143> <1144> <1145> <1146> <1147> <1148> <1149> <1150> <1151> <1152> <1153> <1154> <1155> <1156> <1157> <1158> <1159> <1160> <1161> <1162> <1163> <1164> <1165> <1166> <1167> <1168> <1169> <1170> <1171> <1172> <1173> <1174> <1175> <1176> <1177> <1178> <1179> <1180> <1181> <1182> <1183> <1184> <1185> <1186> <1187> <1188> <1189> <1190> <1191> <1192> <1193> <1194> <1195> <1196> <1197> <1198> <1199> <1200> <1201> <1202> <1203> <1204> <1205> <1206> <1207> <1208> <1209> <1210> <1211> <1212> <1213> <1214> <1215> <1216> <1217> <1218> <1219> <1220> <1221> <1222> <1223> <1224> <1225> <1226> <1227> <1228> <1229> <1230> <1231> <1232> <1233> <1234> <1235> <1236> <1237> <1238> <1239> <1240> <1241> <1242> <1243> <1244> <1245> <1246> <1247> <1248> <1249> <1250> <1251> <1252> <1253> <1254> <1255> <1256> <1257> <1258> <1259> <1260> <1261> <1262> <1263> <1264> <1265> <1266> <1267> <1268> <1269> <1270> <1271> <1272> <1273> <1274> <1275> <1276> <1277> <1278> <1279> <1280> <1281> <1282> <1283> <1284> <1285> <1286> <1287> <1288> <1289> <1290> <1291> <1292> <1293> <1294> <1295> <1296> <1297> <1298> <1299> <1300> <1301> <1302> <1303> <1304> <1305> <1306> <1307> <1308> <1309> <1310> <1311> <1312> <1313> <1314> <1315> <1316> <1317> <1318> <1319> <1320> <1321> <1322> <1323> <1324> <1325> <1326> <1327> <1328> <1329> <1330> <1331> <1332> <1333> <1334> <1335> <1336> <1337> <1338> <1339> <1340> <1341> <1342> <1343> <1344> <1345> <1346> <1347> <1348> <1349> <1350> <1351> <1352> <1353> <1354> <1355> <1356> <1357> <1358> <1359> <1360> <1361> <1362> <1363> <1364> <1365> <1366> <1367> <1368> <1369> <1370> <1371> <1372> <1373> <1374> <1375> <1376> <1377> <1378> <1379> <1380> <1381> <1382> <1383> <1384> <1385> <1386> <1387> <1388> <1389> <1390> <1391> <1392> <1393> <1394> <1395> <1396> <1397> <1398> <1399> <1400> <1401> <1402> <1403> <1404> <1405> <1406> <1407> <1408> <1409> <1410> <1411> <1412> <1413> <1414> <1415> <1416> <1417> <1418> <1419> <1420> <1421> <1422> <1423> <1424> <1425> <1426> <1427> <1428> <1429> <1430> <1431> <1432> <1433> <1434> <1435> <1436> <1437> <1438> <1439> <1440> <1441> <1442> <1443> <1444> <1445> <1446> <1447> <1448> <1449> <1450> <1451> <1452> <1453> <1454> <1455> <1456> <1457> <1458> <1459> <1460> <1461> <1462> <1463> <1464> <1465> <1466> <1467> <1468> <1469> <1470> <1471> <1472> <1473> <1474> <1475> <1476> <1477> <1478> <1479> <1480> <1481> <1482> <1483> <1484> <1485> <1486> <1487> <1488> <1489> <1490> <1491> <1492> <1493> <1494> <1495> <1496> <1497> <1498> <1499> <1500> <1501> <1502> <1503> <1504> <1505> <1506> <1507> <1508> <1509> <1510> <1511> <1512> <1513> <1514> <1515> <1516> <1517> <1518> <1519> <1520> <1521> <1522> <1523> <1524> <1525> <1526> <1527> <1528> <1529> <1530> <1531> <1532> <1533> <1534> <1535> <1536> <1537> <1538> <1539> <1540> <1541> <1542> <1543> <1544> <1545> <1546> <1547> <1548> <1549> <1550> <1551> <1552> <1553> <1554> <1555> <1556> <1557> <1558> <1559> <1560> <1561> <1562> <1563> <1564> <1565> <1566> <1567> <1568> <1569> <1570> <1571> <1572> <1573> <1574> <1575> <1576> <1577> <1578> <1579> <1580> <1581> <1582> <1583> <1584> <1585> <1586> <1587> <1588> <1589> <1590> <1591> <1592> <1593> <1594> <1595> <1596> <1597> <1598> <1599> <1600> <1601> <1602> <1603> <1604> <1605> <1606> <1607> <1608> <1609> <1610> <1611> <1612> <1613> <1614> <1615> <1616> <1617> <1618> <1619> <1620> <1621> <1622> <1623> <1624> <1625> <1626> <1627> <1628> <1629> <1630> <1631> <1632> <1633> <1634> <1635> <1636> <1637> <1638> <1639> <1640> <1641> <1642> <1643> <1644> <1645> <1646> <1647> <1648> <1649> <1650> <1651> <1652> <1653> <1654> <1655> <1656> <1657> <1658> <1659> <1660> <1661> <1662> <1663> <1664> <1665> <1666> <1667> <1668> <1669> <1670> <1671> <1672> <1673> <1674> <1675> <1676> <1677> <1678> <1679> <1680> <1681> <1682> <1683> <1684> <1685> <1686> <1687> <1688> <1689> <1690> <1691> <1692> <1693> <1694> <1695> <1696> <1697> <1698> <1699> <1700> <1701> <1702> <1703> <1704> <1705> <1706> <1707> <1708> <1709> <1710> <1711> <1712> <1713> <1714> <1715> <1716> <1717> <1718> <1719> <1720> <1721> <1722> <1723> <1724> <1725> <1726> <1727> <1728> <1729> <1730> <1731> <1732> <1733> <1734> <1735> <1736> <1737> <1738> <1739> <1740> <1741> <1742> <1743> <1744> <1745> <1746> <1747> <1748> <1749> <1750> <1751> <1752> <1753> <1754> <1755> <1756> <1757> <1758> <1759> <1760> <1761> <1762> <1763> <1764> <1765> <1766> <1767> <1768> <1769> <1770> <1771> <1772> <1773> <1774> <1775> <1776> <1777> <1778> <1779> <1780> <1781> <1782> <1783> <1784> <1785> <1786> <1787> <1788> <1789> <1790> <1791> <1792> <1793> <1794> <1795> <1796> <1797> <1798> <1799> <1800> <1801> <1802> <1803> <1804> <1805> <1806> <1807> <1808> <1809> <1810> <1811> <1812> <1813> <1814> <1815> <1816> <1817> <1818> <1819> <1820> <1821> <1822> <1823> <1824> <1825> <1826> <1827> <1828> <1829> <1830> <1831> <1832> <1833> <1834> <1835> <1836> <1837> <1838> <1839> <1840> <1841> <1842> <1843> <1844> <1845> <1846> <1847> <1848> <1849> <1850> <1851> <1852> <1853> <1854> <1855> <1856> <1857> <1858> <1859> <1860> <1861> <1862> <1863> <1864> <1865> <1866> <1867> <1868> <1869> <1870> <1871> <1872> <1873> <1874> <1875> <1876> <1877> <1878> <1879> <1880> <1881> <1882> <1883> <1884> <1885> <1886> <1887> <1888> <1889> <1890> <1891> <1892> <1893> <1894> <1895> <1896> <1897> <1898> <1899> <1900> <1901> <1902> <1903> <1904> <1905> <1906> <1907> <1908> <1909> <1910> <1911> <1912> <1913> <1914> <1915> <1916> <1917> <1918> <1919> <1920> <1921> <1922> <1923> <1924> <1925> <1926> <1927> <1928> <1929> <1930> <1931> <1932> <1933> <1934> <1935> <1936> <1937> <1938> <1939> <1940> <1941> <1942> <1943> <1944> <1945> <1946> <1947> <1948> <1949> <1950> <1951> <1952> <1953> <1954> <1955> <1956> <1957> <1958> <1959> <1960> <1961> <1962> <1963> <1964> <1965> <1966> <1967> <1968> <1969> <1970> <1971> <1972> <1973> <1974> <1975> <1976> <1977> <1978> <1979> <1980> <1981> <1982> <1983> <1984> <1985> <1986> <1987> <1988> <1989> <1990> <1991> <1992> <1993> <1994> <1995> <1996> <1997> <1998> <1999> <2000> <2001> <2002> <2003> <2004> <2005> <2006> <2007> <2008> <2009> <2010> <2011> <2012> <2013> <2014> <2015> <2016> <2017> <2018> <2019> <2020> <2021> <2022> <2023> <2024> <2025> <2026> <2027> <2028> <2029> <2030> <2031> <2032> <2033> <2034> <2035> <2036> <2037> <2038> <2039> <2040> <2041> <2042> <2043> <2044> <2045> <2046> <2047> <2048> <2049> <2050> <2051> <2052> <2053> <2054> <2055> <2056> <2057> <2058> <2059> <2060> <2061> <2062> <2063> <2064> <2065> <2066> <2067> <2068> <2069> <2070> <2071> <2072> <2073> <2074> <2075> <2076> <2077> <2078> <2079> <2080> <2081> <2082> <2083> <2084> <2085> <2086> <2087> <2088> <2089> <2090> <2091> <2092> <2093> <2094> <2095> <2096> <2097> <2098> <2099> <2100> <2101> <2102> <2103> <2104> <2105> <2106> <2107> <2108> <2109> <2110> <2111> <2112> <2113> <2114> <2115> <2116> <2117> <2118> <2119> <2120> <2121> <2122> <2123> <2124> <2125> <2126> <2127> <2128> <2129> <2130> <2131> <2132> <2133> <2134> <2135> <2136> <2137> <2138> <2139> <2140> <2141> <2142> <2143> <2144> <2145> <2146> <2147> <2148> <2149> <2150> <2151> <2152> <2153> <2154> <2155> <2156> <2157> <2158> <2159> <2160> <2161> <2162> <2163> <2164> <2165> <2166> <2167> <2168> <2169> <2170> <2171> <2172> <2173> <2174> <2175> <2176> <2177> <2178> <2179> <2180> <2181> <2182> <2183> <2184> <2185> <2186> <2187> <2188> <2189> <2190> <2191> <2192> <2193> <2194> <2195> <2196> <2197> <2198> <2199> <2200> <2201> <2202> <2203> <2204> <2205> <2206> <2207> <2208> <2209> <2210> <2211> <2212> <2213> <2214> <2215> <2216> <2217> <2218> <2219> <2220> <2221> <2222> <2223> <2224> <2225> <2226> <2227> <2228> <2229> <2230> <2231> <2232> <2233> <2234> <2235> <2236> <2237> <2238> <2239> <2240> <2241> <2242> <2243> <2244> <2245> <2246> <2247> <2248> <2249> <2250> <2251> <2252> <2253> <2254> <2255> <2256> <2257> <2258> <2259> <2260> <2261> <2262> <2263> <2264> <2265> <2266> <2267> <2268> <2269> <2270> <2271> <2272> <2273> <2274> <2275> <2276> <2277> <2278> <2279> <2280> <2281> <2282> <2283> <2284> <2285> <2286> <2287> <2288> <2289> <2290> <2291> <2292> <2293> <2294> <2295> <2296> <2297> <2298> <2299> <2300> <2301> <2302> <2303> <2304> <2305> <2306> <2307> <2308> <2309> <2310> <2311> <2312> <2313> <2314> <2315> <2316> <2317> <2318> <2319> <2320> <2321> <2322> <2323> <2324> <2325> <2326> <2327> <2328> <2329> <2330> <2331> <2332> <2333> <2334> <2335> <2336> <2337> <2338> <2339> <2340> <2341> <2342> <2343> <2344> <2345> <2346> <2347> <2348> <2349> <2350> <2351> <2352> <2353> <2354> <2355> <2356> <2357> <2358> <2359> <2360> <2361> <2362> <2363> <2364> <2365> <2366> <2367> <2368> <2369> <2370> <2371> <2372> <2373> <2374> <2375> <2376> <2377> <2378> <2379> <2380> <2381> <2382> <2383> <2384> <2385> <2386> <2387> <2388> <2389> <2390> <2391> <2392> <2393> <2394> <2395> <2396> <2397> <2398> <2399> <2400> <2401> <2402> <2403> <2404> <2405> <2406> <2407> <2408> <2409> <2410> <2411> <2412> <2413> <2414> <2415> <2416> <2417> <2418> <2419> <2420> <2421> <2422> <2423> <2424> <2425> <2426> <2427> <2428> <2429> <2430> <2431> <2432> <2433> <2434> <2435> <2436> <2437> <2438> <2439> <2440> <2441> <2442> <2443> <2444> <2445> <2446> <2447> <2448> <2449> <2450> <2451> <2452> <2453> <2454> <2455> <2456> <2457> <2458> <2459> <2460> <2461> <2462> <2463> <2464> <2465> <2466> <2467> <2468> <2469> <2470> <2471> <2472> <2473> <2474> <2475> <2476> <2477> <2478> <2479> <2480> <2481> <2482> <2483> <2484> <2485> <2486> <2487> <2488> <2489> <2490> <2491> <2492> <2493> <2494> <2495> <2496> <2497> <2498> <2499> <2500> <2501> <2502> <2503> <2504> <2505> <2506> <2507> <2508> <2509> <2510> <2511> <2512> <2513> <2514> <2515> <2516> <2517> <2518> <2519> <2520> <2521> <2522> <2523> <2524> <2525> <2526> <2527> <2528> <2529> <2530> <2531> <2532> <2533> <2534> <2535> <2536> <2537> <2538> <2539> <2540> <2541> <2542> <2543> <2544> <2545> <2546> <2547> <2548> <2549> <2550> <2551> <2552> <2553> <2554> <2555> <2556> <2557> <2558> <2559> <2560> <2561> <2562> <2563> <2564> <2565> <2566> <2567> <2568> <2569> <2570> <2571> <2572> <2573> <2574> <2575> <2576> <2577> <2578> <2579> <2580> <2581> <2582> <2583> <2584> <2585> <2586> <2587> <2588> <2589> <2590> <2591> <2592> <2593> <2594> <2595> <2596> <2597> <2598> <2599> <2600> <2601> <2602> <2603> <2604> <2605> <2606> <2607> <2608> <2609> <2610> <2611> <2612> <2613> <2614> <2615> <2616> <2617> <2618> <2619> <2620> <2621> <2622> <2623> <2624> <2625> <2626> <2627> <2628> <2629> <2630> <2631> <2632> <2633> <2634> <2635> <2636> <2637> <2638> <2639> <2640> <2641> <2642> <2643> <2644> <2645> <2646> <2647> <2648> <2649> <2650> <2651> <2652> <2653> <2654> <2655> <2656> <2657> <2658> <2659> <2660> <2661> <2662> <2663> <2664> <2665> <2666> <2667> <2668> <2669> <2670> <2671> <2672> <2673> <2674> <2675> <2676> <2677> <2678> <2679> <2680> <2681> <2682> <2683> <2684> <2685> <2686> <2687> <2688> <2689> <2690> <2691> <2692> <2693> <2694> <2695> <2696> <2697> <2698> <2699> <2700> <2701> <2702> <2703> <2704> <2705> <2706> <2707> <2708> <2709> <2710> <2711> <2712> <2713> <2714> <2715> <2716> <2717> <2718> <2719> <2720> <2721> <2722> <2723> <2724> <2725> <2726> <2727> <2728> <2729> <2730> <2731> <2732> <2733> <2734> <2735> <2736> <2737> <2738> <2739> <2740> <2741> <2742> <2743> <2744> <2745> <2746> <2747> <2748> <2749> <2750> <2751> <2752> <2753> <2754> <2755> <2756> <2757> <2758> <2759> <2760> <2761> <2762> <2763> <2764> <2765> <2766> <2767> <2768> <2769> <2770> <2771> <2772> <2773> <2774> <2775> <2776> <2777> <2778> <2779> <2780> <2781> <2782> <2783> <2784> <2785> <2786> <2787> <2788> <2789> <2790> <2791> <2792> <2793> <2794> <2795> <2796> <2797> <2798> <2799> <2800> <2801> <2802> <2803> <2804> <2805> <2806> <2807> <2808> <2809> <2810> <2811> <2812> <2813> <2814> <2815> <2816> <2817> <2818> <2819> <2820> <2821> <2822> <2823> <2824> <2825> <2826> <2827> <2828> <2829> <2830> <2831> <2832> <2833> <2834> <2835> <2836> <2837> <2838> <2839> <2840> <2841> <2842> <2843> <2844> <2845> <2846> <2847> <2848> <2849> <2850> <2851> <2852> <2853> <2854> <2855> <2856> <2857> <2858> <2859> <2860> <2861> <2862> <2863> <2864> <2865> <2866> <2867> <2868> <2869> <2870> <2871> <2872> <2873> <2874> <2875> <2876> <2877> <2878> <2879> <2880> <2881> <2882> <2883> <2884> <2885> <2886> <2887> <2888> <2889> <2890> <2891> <2892> <2893> <2894> <2895> <2896> <2897> <2898> <2899> <2900> <2901> <2902> <2903> <2904> <2905> <2906> <2907> <2908> <2909> <2910> <2911> <2912> <2913> <2914> <2915> <2916> <2917> <2918> <2919> <2920> <2921> <2922> <2923> <2924> <2925> <2926> <2927> <2928> <2929> <2930> <2931> <2932> <2933> <2934> <2935> <2936> <2937> <2938> <2939> <2940> <2941> <2942> <2943> <2944> <2945> <2946> <2947> <2948> <2949> <2950> <2951> <2952> <2953> <2954> <2955> <2956> <2957> <2958> <2959> <2960> <2961> <2962> <2963> <2964> <2965> <2966> <2967> <2968> <2969> <2970> <2971> <2972> <2973> <2974> <2975> <2976> <2977> <2978> <2979> <2980> <2981> <2982> <2983> <2984> <2985> <2986> <2987> <2988> <2989> <2990> <2991> <2992> <2993> <2994> <2995> <2996> <2997> <2998> <2999> <3000> <3001> <3002> <3003> <3004> <3005> <3006> <3007> <3008> <3009> <3010> <3011> <3012> <3013> <3014> <3015> <3016> <3017> <3018> <3019> <3020> <3021> <3022> <3023> <3024> <3025> <3026> <3027> <3028> <3029> <3030> <3031> <3032> <3033> <3034> <3035> <3036> <3037> <3038> <3039> <3040> <3041> <3042> <3043> <3044> <3045> <3046> <3047> <3048> <3049> <3050> <3051> <3052> <3053> <3054> <3055> <3056> <3057> <3058> <3059> <3060> <3061> <3062> <3063> <3064> <3065> <3066> <3067> <3068> <3069> <3070> <3071> <3072> <3073> <3074> <3075> <3076> <3077> <3078> <3079> <3080> <3081> <3082> <3083> <3084> <3085> <3086> <3087> <3088> <3089> <3090> <3091> <3092> <3093> <3094> <3095> <3096> <3097> <3098> <3099> <3100> <3101> <3102> <3103> <3104> <3105> <3106> <3107> <3108> <3109> <3110> <3111> <3112> <3113> <3114> <3115> <3116> <3117> <3118> <3119> <3120> <3121> <3122> <3123> <3124> <3125> <3126> <3127> <3128> <3129> <3130> <3131> <3132> <3133> <3134> <3135> <3136> <3137> <3138> <3139> <3140> <3141> <3142> <3143> <3144> <3145> <3146> <3147> <3148> <3149> <3150> <3151> <3152> <3153> <3154> <3155> <3156> <3157> <3158> <3159> <3160> <3161> <3162>

Abstract

MDMB-FUBINACA, a potent synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest and concern within the scientific and medical communities. Its high affinity and efficacy at cannabinoid receptors, particularly the type 1 receptor (CB1), are believed to contribute to its profound physiological and psychoactive effects, which often surpass those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the interaction of this compound with cannabinoid receptors. We will delve into its binding kinetics, explore the downstream signaling cascades it initiates, and present detailed protocols for the in-vitro characterization of its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this potent SCRA.

Introduction: The Rise of Synthetic Cannabinoids and the Significance of this compound

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of compounds designed to mimic the effects of Δ⁹-THC.[3][4] They primarily exert their effects by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[5] The CB1 receptor is highly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system.[5]

This compound stands out due to its exceptionally high potency, which is significantly greater than that of Δ⁹-THC.[2] This heightened potency is a direct result of its specific molecular interactions with the CB1 receptor, leading to a more robust activation of downstream signaling pathways. Understanding these interactions is paramount for predicting the pharmacological and toxicological profiles of this and other emerging SCRAs.

Molecular Interaction with Cannabinoid Receptors

The cornerstone of this compound's potent effects lies in its high-affinity binding to and potent activation of both CB1 and CB2 receptors.[6] In vitro studies have consistently demonstrated that this compound is a full agonist at these receptors, in contrast to the partial agonism of Δ⁹-THC.[1][2] This distinction is critical, as full agonists can induce a maximal receptor response, potentially leading to the severe adverse effects associated with this compound use.[2]

Binding Affinity and Potency

Quantitative pharmacological data from radioligand binding and functional assays have elucidated the high affinity and potency of this compound. These studies are fundamental to understanding its mechanism of action, as they provide a direct measure of the drug's ability to interact with and activate its target receptors.

The choice of a radioligand, such as [³H]CP55,940, in competition binding assays is crucial.[3][7] CP55,940 is a high-affinity, non-selective cannabinoid agonist, making it an excellent tool to probe the binding of novel compounds like this compound. By measuring the displacement of [³H]CP55,940, we can accurately determine the binding affinity (Ki) of the unlabeled ligand.

| Parameter | Receptor | Value (nM) | Reference |

| Binding Affinity (Ki) | hCB1 | 0.10 - 1.14 | [6] |

| hCB2 | 0.12 - 0.13 | [6] | |

| Functional Potency (EC₅₀) | hCB1 ([³⁵S]GTPγS) | 0.27 | [6] |

| hCB2 ([³⁵S]GTPγS) | 0.14 | [6] | |

| hCB1 (cAMP) | 0.06 - 0.66 | [6] | |

| hCB2 (cAMP) | 0.76 | [6] |

Table 1: Quantitative Pharmacological Data for this compound. This table summarizes the binding affinity (Ki) and functional potency (EC₅₀) of this compound at human CB1 and CB2 receptors, as determined by various in vitro assays. Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively.

Downstream Signaling Pathways

Upon binding of this compound, the cannabinoid receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. As with other GPCRs, these pathways are broadly categorized into G-protein-dependent and G-protein-independent (β-arrestin-mediated) signaling.

G-Protein-Mediated Signaling

The primary signaling mechanism for CB1 and CB2 receptors is through the activation of inhibitory G-proteins (Gi/o).[8][9] This activation leads to a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][10] This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences a variety of downstream cellular processes.[10]

Furthermore, the activation of Gi/o proteins by this compound can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.[11] These effects on ion channel activity contribute to the overall neuronal inhibition observed with cannabinoid agonists.

Experimental Protocols for In-Vitro Characterization

To elucidate the mechanism of action of this compound, a series of in-vitro assays are employed. These assays are designed to be self-validating systems, providing robust and reproducible data on the compound's interaction with cannabinoid receptors.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound to a receptor. [7][12][13]It relies on the principle of competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor. [12] Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor. [13]This is a critical step to ensure a consistent and high-quality source of receptors.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940) and varying concentrations of this compound. [13]3. Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which separates the receptor-bound radioligand from the unbound radioligand. [13]4. Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation. [12]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, providing a direct readout of Gi/o protein activation. [5][10][14] Step-by-Step Methodology:

-

Cell Culture: Culture cells expressing the CB1 or CB2 receptor in a 96-well plate.

-

Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Compound Treatment: Concurrently treat the cells with varying concentrations of this compound.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout. [10][14][15]5. Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, providing insights into receptor desensitization and G-protein-independent signaling. [16][17] Step-by-Step Methodology:

-

Cell Line: Utilize a cell line engineered to co-express the cannabinoid receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor fragment. [17][18]2. Ligand Stimulation: Treat the cells with varying concentrations of this compound.

-

Enzyme Complementation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, resulting in the formation of a functional enzyme. [17]4. Substrate Addition and Detection: Add a substrate for the reconstituted enzyme and measure the resulting chemiluminescent signal. [17]5. Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration to determine the EC₅₀ value for β-arrestin recruitment.

Conclusion

This compound is a highly potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its high affinity and efficacy result in robust activation of G-protein-mediated signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, it potently recruits β-arrestin, a key process in receptor regulation and G-protein-independent signaling. The in-depth understanding of these molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued investigation of the pharmacological and toxicological properties of this compound and other novel synthetic cannabinoids. This knowledge is essential for the development of potential therapeutic interventions and for informing public health and safety initiatives.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Functional Assays of Synthetic Cannabinoid Receptor Agonists. BenchChem.

- BenchChem. (2025). mechanism of action of MMB-FUBICA on cannabinoid receptors. BenchChem.

- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. PubMed Central.

- World Health Organization. (2025). Critical Review Report: this compound. WHO.

- Laprairie, R. B., et al. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol.

- BenchChem. (n.d.). using CB1 antagonist 1 in radioligand binding assays. BenchChem.

- National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Wiley, J. L., et al. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology.

- Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology.

- Bio-protocol. (n.d.). CB1 receptor radioligand-binding assay. Bio-protocol.

- BenchChem. (2025). Application Notes and Protocols for Beta-Arrestin Recruitment Assay for S1P5 Receptor. BenchChem.

- Daily, J. L., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. International Journal of Molecular Sciences.

- Liddle, I. (2020). Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency. Psychedelic Science Review.

- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.

- Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. ResearchGate.

- Krishna Kumar, K., et al. (2019). Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. Cell.

- Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv.

- Krishna Kumar, K., et al. (2019). Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. BioKB.

- DiscoveRx. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube.

- Revvity. (2024). How to run a cAMP HTRF assay. YouTube.

- Promega Corporation. (n.d.). cAMP-Glo™ Assay. Promega.

- Goueli, S. A., et al. (2007). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes.

- Bouchard, N., et al. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell. Revvity.

- Cannaert, A., et al. (2021). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays PART II: Structure activity relationship assessment via a β-arrestin recruitment assay. ResearchGate.

- Noble, C., et al. (2022). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Frontiers in Pharmacology.

- Asada, A., et al. (2021). Differential activation of G protein-mediated signaling by synthetic cannabinoid receptor agonists. ResearchGate.

- Alves, V. L. S., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Semantic Scholar.

- Mardal, M., et al. (2022). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Toxics.

- Minakata, K., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology.

- Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry.

- Noble, C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology.

- Cahill, S. B., et al. (2021). Cannabinoid 1 (CB1) receptor arrestin subtype-selectivity and phosphorylation dependence. British Journal of Pharmacology.

- Gamage, T. F., et al. (2020). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Pharmacology, Biochemistry and Behavior.

- Ihenetu, F., et al. (2021). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. ResearchGate.

- BenchChem. (2025). A Comparative Analysis of the Binding Kinetics of MMB-FUBICA and Other CB1 Receptor Agonists. BenchChem.

- Greig, C., et al. (n.d.). Designer Cannabinoids: A Risky High. University of Aberdeen.

- Cannaert, A., et al. (2021). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays-Part II: Structure activity relationship assessment via a β-arrestin recruitment assay. Drug Testing and Analysis.

- Alves, V. L. S., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. International Journal of Molecular Sciences.

Sources

- 1. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychedelicreview.com [psychedelicreview.com]

- 3. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.who.int [cdn.who.int]

- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. cAMP-Glo™ Assay [worldwide.promega.com]

- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological profile of Mdmb-fubinaca

An In-Depth Technical Guide to the Pharmacological Profile of MDMB-FUBINACA

Introduction

This compound (methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutanoate) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound of interest within the scientific and public health communities.[1] Structurally, it is a methylated analog of MMB-FUBICA (AMB-FUBINACA), a modification that significantly enhances its pharmacological properties.[2][3] Unlike Δ⁹-tetrahydrocannabinol (THC), the partial agonist found in cannabis, this compound acts as a high-efficacy full agonist at the cannabinoid type 1 (CB1) receptor, a characteristic that is believed to contribute to its profound psychoactive effects and severe toxicity profile.[4][5] Its high potency has been linked to numerous adverse events, including mass poisonings and fatalities, making a thorough understanding of its pharmacological profile critical for researchers, toxicologists, and drug development professionals.[1][6] This guide provides a detailed examination of its molecular interactions, signaling pathways, metabolic fate, and the experimental methodologies used for its characterization.

Molecular Pharmacology: Receptor Interaction and Signaling Cascade

The primary mechanism of action for this compound is its function as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[3] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects, while the CB2 receptor is primarily located in the immune system.[7]

Receptor Binding Affinity

This compound exhibits a high binding affinity for both human CB1 (hCB1) and CB2 (hCB2) receptors, with Ki values in the sub-nanomolar to low nanomolar range.[1] The Ki value represents the intrinsic binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.[8] Comparative studies demonstrate that its affinity for the CB1 receptor is significantly greater—by at least 10-fold—than that of Δ⁹-THC.[1] Furthermore, the minor structural change from its parent compound, MMB-FUBINACA (which has a methyl valinate moiety), to the methylated analog this compound results in a marked increase in CB1 receptor affinity, highlighting the compound's structural sensitivity.[3][9]

Table 1: Comparative Binding Affinities (Ki) at Human Cannabinoid Receptors

| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Citation(s) |

|---|---|---|---|

| This compound | 0.10 - 1.14 | 0.12 - 0.13 | [1] |

| Δ⁹-THC | 3.87 - 16.17 | ~20-fold less than hCB1 | [1][6] |

| CP55,940 (Full Agonist) | 1.15 ± 0.17 | - |[6][10] |

Note: Ki values can vary between studies due to different experimental conditions.

Functional Activity and Signaling Pathway

As an agonist, the binding of this compound to the CB1 receptor initiates a cascade of intracellular events. The CB1 receptor is coupled to pertussis toxin-sensitive Gi/o proteins.[8][11] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which modulate downstream effectors. The primary and most well-characterized downstream effect of CB1 receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][7]

This compound is consistently characterized as a full and potent agonist at both CB1 and CB2 receptors, exhibiting greater maximal effects (Emax) than the partial agonist THC.[3] In functional assays, its potency (measured by the half-maximal effective concentration, EC50) is in the sub-nanomolar to low nanomolar range, often exceeding that of the classic full agonist CP55,940.[1][6]

Table 2: Functional Activity (EC50 / Emax) at Human Cannabinoid Receptors

| Assay Type | Receptor | This compound EC50 (nM) | This compound Emax (% of control) | Citation(s) |

|---|---|---|---|---|

| [³⁵S]GTPγS Binding | hCB1 | 0.27 | - | [1] |

| hCB2 | 0.14 | - | [1] | |

| cAMP Inhibition | hCB1 | 0.06 - 0.66 | - | [1] |

| hCB2 | 0.76 | - | [1] | |

| Membrane Potential | hCB1 | 3.9 | 108% (vs. CP55,940) | [1] |

| | hCB2 | 55 | 101% (vs. CP55,940) |[1] |

In Vivo Pharmacological Effects (Animal Models)

In vivo studies in rodents confirm that this compound produces a profile of effects characteristic of potent cannabinoid agonists. These effects are primarily mediated by the CB1 receptor, as they can be reversed by pretreatment with a CB1 antagonist like rimonabant.[1]

-

Locomotor Suppression: this compound dose-dependently suppresses spontaneous locomotor activity in mice with a high potency (ED50 = 0.04 mg/kg).[1] The onset of this effect is rapid (10-20 minutes) with a prolonged duration of 120-440 minutes at higher doses.[1]

-

Hypothermia: It induces a significant and long-lasting decrease in body temperature in rats at doses ranging from 0.01 to 1 mg/kg.[1] This hypothermic effect can persist for up to 8 hours.[1]

-

Drug Discrimination: In drug discrimination studies, a model of the subjective effects of psychoactive drugs, this compound fully substitutes for THC in trained mice.[1] This indicates that it likely produces cannabis-like subjective effects in humans.[1] The potency in this model is also high, with an ED50 of 0.02 mg/kg.[1]

Pharmacokinetics and Metabolism

The way this compound is processed by the body is critical to understanding its duration of action and identifying biomarkers for forensic analysis.

-

Biotransformation: Like many SCRAs, this compound undergoes rapid and extensive hepatic (liver) metabolism.[1] The primary metabolic pathway is ester hydrolysis , where the terminal methyl ester group is cleaved to form a carboxylic acid metabolite.[1][12] This is often followed by secondary modifications such as monohydroxylation, dihydrodiol formation, and loss of the fluorobenzyl group.[1][12] Many of these metabolites are also detected as glucuronide conjugates.[12]

-

Pharmacokinetic Parameters: In vitro studies using human hepatocytes show a short half-life for the active (S)-isomer (t1/2 = 11 min), indicating rapid clearance.[1] It is also highly protein-bound (99.5%), which can influence its distribution in the body.[1]

-

Thermal Degradation and Toxicity: The most common routes of administration are smoking and vaping, which involve heating the compound to high temperatures.[1] This process can cause thermal degradation, leading to the formation of harmful by-products.[1] Notably, heating this compound to temperatures above 400°C can release toxic compounds, including cyanide, posing an additional health risk beyond its receptor-mediated effects.[1]

Toxicology and Adverse Effects in Humans

The high potency and efficacy of this compound at the CB1 receptor are strongly associated with a severe and often life-threatening toxidrome. Its use has been linked to numerous hospitalizations and deaths globally.[1]

-

Reported Adverse Effects: Analytically confirmed cases of this compound ingestion have been associated with a wide range of severe symptoms, including:

-

Public Health Crises: In 2014, Russian authorities linked the use of this compound to a mass poisoning event involving over 600 individuals and 15 deaths within a two-week period.[1]

Experimental Methodologies and Protocols

Characterizing the pharmacological profile of novel compounds like this compound relies on a standardized set of in vitro assays. The following protocols outline the fundamental steps for determining receptor binding affinity and functional potency.

Protocol 1: Radioligand Competition Binding Assay for CB1 Receptor

Principle: This assay determines the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a known radiolabeled ligand (e.g., [³H]CP55,940) for binding to the CB1 receptor.[8] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[13]

Methodology:

-

Receptor Preparation:

-

Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from homogenized brain tissue.[13][14]

-

Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.[13]

-

Wash the pellet and resuspend it in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13]

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[13]

-

-

Assay Setup (96-well plate format):

-

Total Binding (TB) wells: Add membrane preparation, assay buffer, and a fixed concentration of the radioligand (e.g., [³H]CP55,940).[13]

-

Non-Specific Binding (NSB) wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled, potent cannabinoid agonist (e.g., 10 µM CP55,940) to saturate all specific binding sites.[8]

-

Test Compound wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).[13]

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[13]

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

-

Quantification and Data Analysis:

-

Dry the filters and add a scintillation cocktail.[13]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding .[8]

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Protocol 2: cAMP Functional Assay

Principle: This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist at a Gi/o-coupled receptor like CB1.[7] Agonist activation of the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay quantifies the reduction in cAMP production in response to the test compound.[15]

Methodology:

-

Cell Culture and Preparation:

-

Use a cell line (e.g., CHO-K1) stably expressing the human CB1 receptor.[15]

-

Seed the cells in a 96-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells and replace the culture medium with a stimulation buffer.

-

Add varying concentrations of the test compound (this compound) to the wells. Include a positive control (e.g., CP55,940) and a vehicle control.

-

Simultaneously, add a fixed concentration of an adenylyl cyclase stimulator, such as forskolin, to all wells (except for baseline controls). This raises the initial cAMP level, making the inhibitory effect of the CB1 agonist measurable.[16]

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration using a detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Bioluminescence Resonance Energy Transfer (BRET) biosensors [17]

-

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels (often as a percentage of the forskolin-stimulated level) against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (the concentration that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition achieved).

-

The Emax value, when compared to a known full agonist, indicates whether the test compound is a full or partial agonist.

-

Conclusion

This compound is a synthetic cannabinoid distinguished by its extremely high affinity and functional potency at the CB1 receptor, far exceeding that of Δ⁹-THC. Its pharmacology as a full agonist drives a powerful physiological response, which is reflected in both preclinical animal models and the severe clinical outcomes observed in humans. The compound's rapid metabolism necessitates the identification of specific metabolites for forensic detection, while its thermal instability introduces additional toxicological risks from administration via smoking or vaping. The in-depth characterization of its pharmacological profile through standardized in vitro and in vivo assays is essential for understanding its mechanism of action, predicting the effects of new analogs, and developing strategies to mitigate the public health threat posed by this and other ultrapotent SCRAs.

References

- A Comparative Pharmacological Profile of MMB-FUBICA and this compound - Benchchem. (n.d.).

- World Health Organization. (2025). Critical Review Report: this compound.

- Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - FR.

- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics.

- BenchChem. (n.d.). Using CB1 antagonist 1 in radioligand binding assays.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Kavanagh, P., et al. (n.d.). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. ResearchGate.

- Gamage, T. F., et al. (2018). Molecular and behavioral pharmacological characterization of abused synthetic cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-fluoro-CUMYL-PICA. Request PDF on ResearchGate.

- Maccarrone, M., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Functional Assays of Synthetic Cannabinoid Receptor Agonists.

- World Health Organization. (2018). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA).

- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. PubMed Central.

- Maccarrone, M., et al. (2016). Assay of CB1 Receptor Binding. ResearchGate.

- Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US.

- Kumar, K., et al. (2020). Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency. Psychedelic Science Review.

- Soethoudt, M., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Molecular Biology.

- Carcoba, L. M., et al. (n.d.). cAMP functional assay. Effect of increasing concentrations of JM-00266... ResearchGate.

- Cannaert, A., et al. (2021). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. PubMed Central.

- BenchChem. (n.d.). A Comparative Analysis of the Binding Kinetics of MMB-FUBICA and Other CB1 Receptor Agonists.

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the In-Vitro and In-Vivo Effects of MDMB-FUBINACA

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

MDMB-FUBINACA, an indazole-based synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest and concern within the scientific and public health communities. Its high potency and association with severe adverse health events, including mass intoxications and fatalities, underscore the critical need for a comprehensive understanding of its pharmacological and toxicological profile. This technical guide provides an in-depth analysis of the in-vitro and in-vivo effects of this compound, synthesizing data from receptor binding assays, functional signaling studies, metabolic profiling, preclinical behavioral models, and human case reports. We will explore the molecular mechanisms that drive its potent cannabimimetic activity, detail its metabolic fate, and elucidate the experimental methodologies used to characterize its complex effects. This document is intended to serve as a vital resource for researchers engaged in the study of SCRAs, offering both foundational knowledge and practical insights into the experimental frameworks required for their evaluation.

Introduction: The Rise of a High-Potency Synthetic Cannabinoid

This compound (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a structurally distinct SCRA that has been identified in illicit products globally.[1] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis which acts as a partial agonist at cannabinoid receptors, this compound is a potent, full agonist.[2] This fundamental difference in efficacy is believed to be a key contributor to its profound and often unpredictable physiological and psychological effects.[3][4] The continuous emergence of new SCRAs with minor structural modifications presents a significant challenge for detection and pharmacological characterization.[3][5] Understanding the detailed pharmacology of compounds like this compound is paramount for developing effective diagnostic and therapeutic strategies in cases of intoxication.

In-Vitro Pharmacology: Unraveling Molecular Interactions

The initial characterization of any novel psychoactive substance begins with a thorough in-vitro evaluation to determine its primary molecular targets and functional activity. For this compound, these studies have unequivocally demonstrated its potent interaction with the cannabinoid receptors, CB1 and CB2.

Cannabinoid Receptor Binding Affinity and Potency

This compound exhibits exceptionally high affinity for both human CB1 (hCB1) and CB2 (hCB2) receptors, often surpassing that of Δ⁹-THC by several orders of magnitude.[6] Receptor binding affinity is typically determined using radioligand competition binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Kᵢ) is an inverse measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Functional potency, the concentration of a compound required to elicit a half-maximal response, is assessed through various signaling assays. For G-protein coupled receptors (GPCRs) like the cannabinoid receptors, common assays include [³⁵S]GTPγS binding and cAMP accumulation assays. This compound is a full and potent agonist in these functional assays, with EC₅₀ values in the low to sub-nanomolar range.[6][7][8]

| Compound | hCB1 Kᵢ (nM) | hCB2 Kᵢ (nM) | hCB1 EC₅₀ (nM) ([³⁵S]GTPγS) | hCB1 EC₅₀ (nM) (cAMP) |

| This compound | 0.10 - 1.14 [6] | 0.12 - 0.13 [6] | 0.27 [6] | 0.06 - 0.66 [6][8] |

| Δ⁹-THC | 3.87 - 37.3[6][9] | ~20-fold less than CP55,940[3] | >30-fold less potent than CP55,940[3] | Partial Agonist[3] |

| CP55,940 (Reference Agonist) | 0.38 - 1.15[9][10] | 1.1[10] | Potent Full Agonist[3] | Potent Full Agonist[3] |

| Table 1: Comparative cannabinoid receptor binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound, Δ⁹-THC, and the reference agonist CP55,940. Data compiled from multiple sources.[3][6][8][9][10] |

Downstream Signaling Pathways

Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gᵢ/ₒ-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][11] This is a canonical pathway for cannabinoid receptor activation.

Furthermore, studies have shown that synthetic cannabinoids, including those structurally related to this compound, can induce the phosphorylation of extracellular signal-regulated kinases (ERK).[11][12] This suggests that this compound's effects are not limited to the modulation of cAMP but also involve other critical signaling pathways that regulate cell proliferation, differentiation, and survival. The cryo-electron microscopy structure of the CB1-Gᵢ signaling complex bound to this compound has provided a structural basis for its high-potency agonism, illustrating how it stabilizes the active conformation of the receptor.[13][14][15]

Metabolism: Biotransformation and Active Metabolites